1-ethyl-3-methyl-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

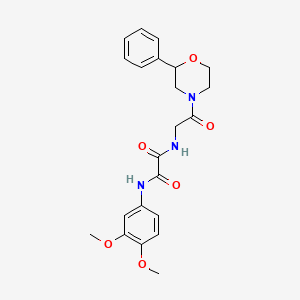

1-ethyl-3-methyl-1H-indole-2-carboxylic acid, also known as EMICA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMICA belongs to the class of indole derivatives and has a molecular formula of C12H13NO2.

Applications De Recherche Scientifique

Synthetic Applications

Indole derivatives, including 1-ethyl-3-methyl-1H-indole-2-carboxylic acid, play a crucial role in organic synthesis. For example, Nemoto et al. (2016) demonstrated the carboxylation, ethoxycarbonylation, and carbamoylation of indoles using Me2AlCl under CO2 pressure. This method affords indole-3-carboxylic acids, ethyl indole-3-carboxylates, and N-naphthalen-1-ylindole-3-carboxamides, showcasing a versatile approach to functionalize indoles for further synthetic applications (Nemoto et al., 2016).

Chemical Modification and Derivative Synthesis

Indole carboxylic acids and amides serve as intermediates for various chemical modifications. Selvaraj et al. (2019) investigated the reaction of 1-methylindole-3-carboxamides with substituted propargyl alcohols, leading to the formation of lactams and demonstrating a [4 + 3]-annulation process. This highlights the potential of indole derivatives in constructing complex molecular architectures, including the creation of seven-membered lactones and lactams (Selvaraj et al., 2019).

Pharmacological Research

While the provided details emphasize excluding drug use, dosage, and side effects, it's notable that indole derivatives are foundational structures in medicinal chemistry. The versatility in their functionalization allows for the exploration of novel pharmacophores. For instance, Lehr (1997) explored 3-acylindole-2-carboxylic acid derivatives as inhibitors of cytosolic phospholipase A2, demonstrating the therapeutic potential of indole derivatives in inflammation and other pathologies (Lehr, 1997).

Material Science Applications

Indole derivatives have been investigated for their applications in material science. For example, Yu et al. (2014) discussed the development of a carbon-supported polyindole-5-carboxylic acid covalently bonded with a pyridine-2,4-diamine copper complex. This composite demonstrates promising catalytic activity in oxygen reduction reactions, highlighting the potential use of indole derivatives in developing non-precious metal catalysts for fuel cells and other electrochemical applications (Yu et al., 2014).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions can vary widely, contributing to the diverse biological activities observed.

Result of Action

Given the broad biological activities of indole derivatives, it can be inferred that the effects at the molecular and cellular level are likely diverse .

Propriétés

IUPAC Name |

1-ethyl-3-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-13-10-7-5-4-6-9(10)8(2)11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVRYGDMHIZAPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2681048.png)

![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)

![2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2681054.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)

![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)

![4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol](/img/structure/B2681061.png)

![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)